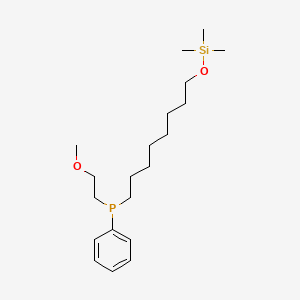
2,2-Dimethyl-12-phenyl-3,15-dioxa-12-phospha-2-silahexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-12-phenyl-3,15-dioxa-12-phospha-2-silahexadecane is a complex organosilicon compound that features a unique combination of silicon, phosphorus, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-12-phenyl-3,15-dioxa-12-phospha-2-silahexadecane typically involves the reaction of dimethyl(diethylthio)silane with diols. The cyclization of diols with bifunctional compounds is a common method for synthesizing such compounds. The use of dihalosilanes at temperatures not exceeding 50°C allows for the preparation of silicon analogs of acetals in yields ranging from 50-80% . The reaction conditions often involve the removal of by-products such as HCl by converting it to an amine hydrochloride, which can reduce the preparative value of the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve the use of cyclic acetals instead of diols in reactions with dialkoxy- or diacetoxysilanes. This approach can lead to higher yields of cyclic esters of dialkylsilanediols, often reaching 80-90% . The reactions are typically carried out in the presence of solvents and acid or basic catalysts, with reaction temperatures dictated by the need to remove volatile reaction products .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-12-phenyl-3,15-dioxa-12-phospha-2-silahexadecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while reduction can produce silanes. Substitution reactions can result in a variety of substituted organosilicon compounds.
Scientific Research Applications
2,2-Dimethyl-12-phenyl-3,15-dioxa-12-phospha-2-silahexadecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules and as a tool in biochemical research.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-12-phenyl-3,15-dioxa-12-phospha-2-silahexadecane exerts its effects involves interactions with molecular targets and pathways specific to its structure. The silicon and phosphorus atoms within the compound can participate in various chemical interactions, influencing the reactivity and stability of the compound. These interactions can affect the compound’s behavior in different environments, making it useful in a range of applications.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: This compound features a similar structure with a boron atom instead of silicon.
1,3-Dioxa-2-silacyclopentane, 2,2-dimethyl-: Another related compound with a simpler structure.
Uniqueness
2,2-Dimethyl-12-phenyl-3,15-dioxa-12-phospha-2-silahexadecane is unique due to its combination of silicon, phosphorus, and oxygen atoms, which imparts distinct chemical properties. This uniqueness makes it valuable in applications requiring specific reactivity and stability profiles.
Properties
CAS No. |
183475-61-8 |
|---|---|
Molecular Formula |
C20H37O2PSi |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
2-methoxyethyl-phenyl-(8-trimethylsilyloxyoctyl)phosphane |
InChI |
InChI=1S/C20H37O2PSi/c1-21-17-19-23(20-14-10-9-11-15-20)18-13-8-6-5-7-12-16-22-24(2,3)4/h9-11,14-15H,5-8,12-13,16-19H2,1-4H3 |
InChI Key |
HWIZDLGGYDICOI-UHFFFAOYSA-N |
Canonical SMILES |
COCCP(CCCCCCCCO[Si](C)(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


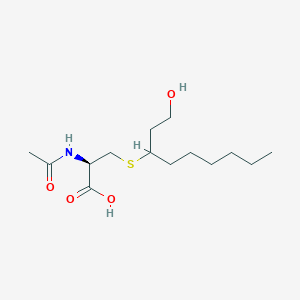
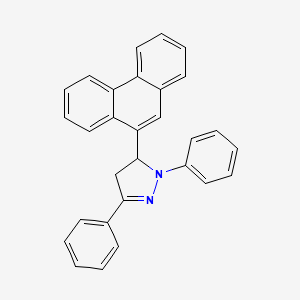
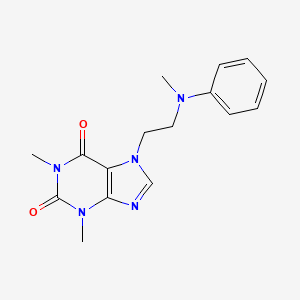
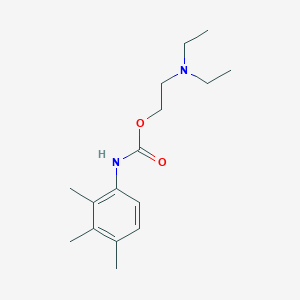
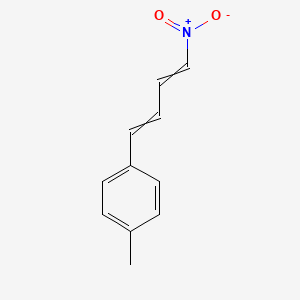
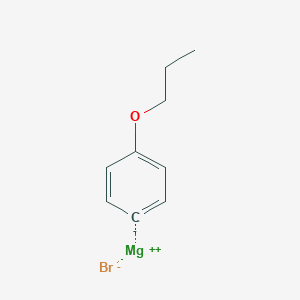
![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate](/img/structure/B12566230.png)
![1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12566234.png)
![1-[(2R)-oxan-2-yl]pyridin-1-ium](/img/structure/B12566239.png)
![2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate](/img/structure/B12566250.png)
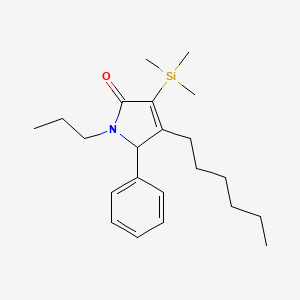
![1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)-](/img/structure/B12566265.png)
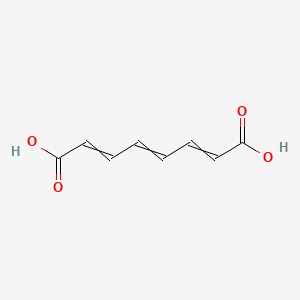
![9-Nitrobenzo[H]quinoline](/img/structure/B12566280.png)
